

Benzyl 2-aminoacetate molecular weight and formula

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Compound of Interest

Compound Name: Benzyl 2-aminoacetate

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An In-Depth Technical Guide to **Benzyl 2-Aminoacetate** (Glycine Benzyl Ester) for Advanced Research and Pharmaceutical Development

Executive Summary

Benzyl 2-aminoacetate, commonly known as glycine benzyl ester, is a pivotal synthetic intermediate in the fields of medicinal chemistry, organic synthesis, and material science. Its unique structure, featuring a free amine and a benzyl-protected carboxylic acid, makes it an exceptionally versatile building block. This guide provides a comprehensive overview of its core molecular attributes, synthesis protocols, strategic applications in drug development, and essential handling procedures. By elucidating the causality behind its utility—primarily the strategic role of the benzyl protecting group—this document serves as a technical resource for researchers, scientists, and drug development professionals aiming to leverage this compound in their work.

Core Molecular and Physicochemical Profile

Benzyl 2-aminoacetate is an ester derivative of the amino acid glycine. The molecular formula is $C_9H_{11}NO_2$, with a precise molecular weight of 165.19 g/mol ^{[1][2][3]}. This compound is frequently utilized in its free base form or as a more stable hydrochloride salt for improved handling and shelf-life. The key physicochemical properties are summarized below for both forms, as understanding their differences is critical for experimental design.

Table 1: Physicochemical Properties of **Benzyl 2-Aminoacetate** and its Hydrochloride Salt

Property	Benzyl 2-aminoacetate (Free Base)	Benzyl 2-aminoacetate HCl (Salt)	Source(s)
IUPAC Name	benzyl 2-aminoacetate	benzyl 2-aminoacetate;hydrochloride	[1] [3] [4]
Synonyms	Glycine benzyl ester, H-Gly-OBzl	Glycine benzyl ester hydrochloride	[1] [2]
CAS Number	1738-68-7	2462-31-9	[1] [4]
Molecular Formula	C ₉ H ₁₁ NO ₂	C ₉ H ₁₂ ClNO ₂	[1] [4]
Molecular Weight	165.19 g/mol	201.65 g/mol	[1] [4]
Appearance	Varies (often an oil or low-melting solid)	White crystalline solid	N/A
Melting Point	Not well-defined	~232 °C (with decomposition)	[1]
Boiling Point	~245-309 °C (Predicted)	Not applicable	[1]
Storage	Inert atmosphere, store in freezer, under -20°C	Dry, cool, well-ventilated place	[2] [5] [6]

Molecular Structure Visualization

The structure consists of a central glycine backbone where the carboxylic acid is esterified with benzyl alcohol. This configuration protects the carboxyl group, leaving the primary amine as a reactive nucleophile for further synthetic transformations.

Caption: Chemical structure of **Benzyl 2-aminoacetate**.

The Synthetic Landscape: Preparation and Purification

The most prevalent laboratory-scale synthesis of **benzyl 2-aminoacetate** is the Fischer-Speier esterification. This acid-catalyzed reaction between glycine and benzyl alcohol is a classic, reliable method.^[1]

Expert Rationale for Method Selection

The choice of Fischer-Speier esterification is deliberate. The reaction is driven to completion by the continuous removal of water, a byproduct, typically through azeotropic distillation using a Dean-Stark apparatus. The use of an acid catalyst, such as p-toluenesulfonic acid (p-TsOH), is critical; it protonates the carbonyl oxygen of glycine, significantly increasing the electrophilicity of the carbonyl carbon and making it susceptible to nucleophilic attack by benzyl alcohol. While other solvents have been used historically, toluene is often preferred for its effective water azeotrope and safer profile compared to alternatives like benzene.^[7]

Experimental Protocol: Fischer-Speier Esterification

This protocol provides a self-validating workflow with checkpoints for reaction monitoring and purification.

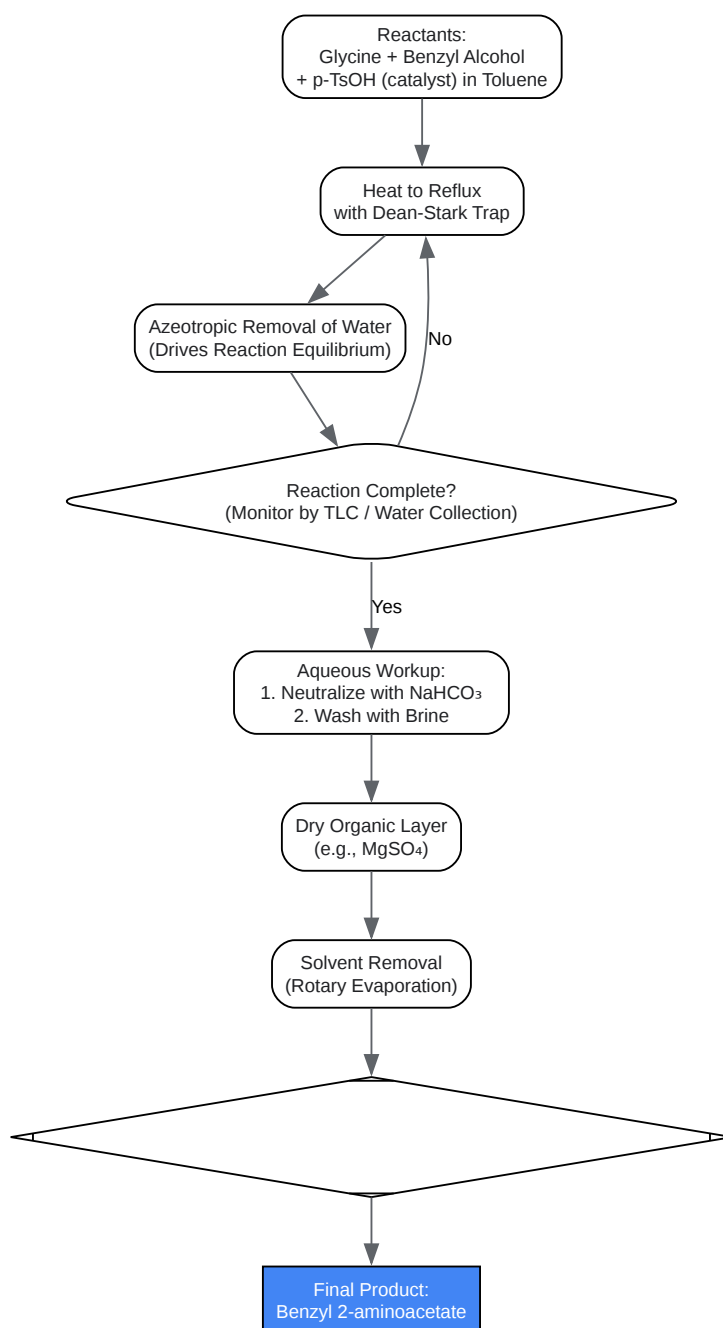
Materials:

- Glycine
- Benzyl alcohol
- p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
- Toluene
- Saturated sodium bicarbonate (NaHCO₃) solution
- Brine (saturated NaCl solution)
- Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
- Dean-Stark apparatus, reflux condenser, heating mantle

Procedure:

- Setup: Assemble a round-bottom flask with a Dean-Stark apparatus and a reflux condenser.
- Charging Reactants: To the flask, add glycine (1.0 eq), benzyl alcohol (1.5-2.0 eq), p-toluenesulfonic acid (0.1 eq), and enough toluene to suspend the reactants.
- Reaction: Heat the mixture to reflux. Water will begin to collect in the Dean-Stark trap as an azeotrope with toluene. The reaction is typically complete when water ceases to collect (usually 4-8 hours).
- Monitoring (Self-Validation): The reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the glycine spot (which often remains at the baseline).
- Workup: Cool the reaction mixture to room temperature. Transfer it to a separatory funnel and wash sequentially with saturated NaHCO_3 solution (to neutralize the acid catalyst), water, and finally brine.
- Drying and Concentration: Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate the solvent under reduced pressure to yield the crude product.
- Purification: The crude product is often purified by vacuum distillation or column chromatography on silica gel to yield pure **benzyl 2-aminoacetate**. For many applications, conversion to the hydrochloride salt via treatment with HCl in a non-polar solvent (like diethyl ether) provides a stable, crystalline solid that is easier to handle and purify by recrystallization.^[1]

Synthesis Workflow Diagram



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Caption: Standard laboratory synthesis workflow for **Benzyl 2-aminoacetate**.

Strategic Applications in Drug Discovery and Organic Synthesis

The utility of **benzyl 2-aminoacetate** stems almost entirely from the strategic function of the benzyl ester as a protecting group for the carboxylic acid.

- **Peptide Synthesis and Peptidomimetics:** In peptide synthesis, it serves as a C-terminal protected glycine unit. The free amine can participate in peptide bond formation, while the benzyl-protected carboxyl group is unreactive. The benzyl group is stable to the basic and mildly acidic conditions often used for N-terminal deprotection (e.g., Fmoc and Boc strategies), providing excellent orthogonality. Its derivatives are also used to create peptidomimetics—molecules that mimic peptide structures but with improved metabolic stability and bioavailability.^[1]
- **Precursor for Glycine Derivatives:** The true power of this reagent is its role as a glycine equivalent. The benzyl group can be cleanly and efficiently removed under mild conditions via catalytic hydrogenation (H₂ gas with a Palladium catalyst).^[1] This deprotection step yields the free carboxylic acid without disturbing other sensitive functional groups, making it a cornerstone in the synthesis of complex pharmaceuticals, agrochemicals, and functional materials.^[1]
- **Building Block for Heterocyclic Scaffolds:** Many active pharmaceutical ingredients (APIs) are built upon heterocyclic cores. **Benzyl 2-aminoacetate** provides a versatile two-carbon, one-nitrogen (C₂N) synthon that can be incorporated into various ring systems, serving as a foundational piece for constructing diverse molecular architectures.^[1]
- **Emerging Therapeutic Research:** While the compound itself is primarily a building block, its derivatives are actively being investigated for therapeutic properties. Research has shown that certain modifications can lead to compounds with potential anti-inflammatory or antimicrobial activities, making it a valuable scaffold for lead discovery programs in medicinal chemistry.^[1]

Safety, Handling, and Storage

Proper handling of **benzyl 2-aminoacetate** and its salts is essential for laboratory safety. The hydrochloride salt, in particular, is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.^{[4][8]}

- Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
- Handling: Handle in a well-ventilated area or a chemical fume hood to avoid inhaling dust or vapors.[6][8] Avoid contact with skin, eyes, and clothing.[6]
- Storage: The free base is best stored under an inert atmosphere in a freezer (-20°C) to prevent degradation.[5] The hydrochloride salt is more stable and should be kept in a tightly closed container in a dry, cool place.[6]
- Spills: In case of a spill, absorb the material with an inert absorbent and dispose of it as chemical waste.

Conclusion

Benzyl 2-aminoacetate is more than a simple chemical; it is a strategic tool for chemical innovation. Its molecular formula ($C_9H_{11}NO_2$) and molecular weight (165.19 g/mol) define its composition, but its value lies in its functionality as a benzyl-protected glycine. This protection strategy grants chemists precise control over reactivity, enabling the construction of complex peptides, intricate heterocyclic drugs, and novel materials. A thorough understanding of its properties, synthesis, and handling is therefore indispensable for any researcher or scientist operating at the forefront of drug discovery and chemical synthesis.

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